
2-Bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethanone (2-Br-DMC) is an organic compound that has been used in a variety of scientific research applications. It is a colorless liquid with a pungent odor and is soluble in water. 2-Br-DMC has been used in the synthesis of various compounds, including pharmaceuticals and agrochemicals, and has been studied for its potential use in the treatment of various diseases.
Scientific Research Applications
Synthesis and Reactivity
Studies have demonstrated the effectiveness of cyclopropylketone derivatives in the synthesis of tryptamine derivatives through rearrangements and reactions with arylhydrazine hydrochlorides. These processes highlight the utility of cyclopropylketones, similar in structure to 2-Bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethanone, in generating compounds with potential pharmaceutical applications (Salikov et al., 2017).
Research on nucleophilic substitution reactions of imidazole with various 2-bromo-1-arylethanone derivatives, including computational studies, has provided insights into the chemical reactivity and potential applications of bromo-arylethanone compounds in synthesizing heterocyclic structures (Erdogan & Erdoğan, 2019).
Chemical Protective Groups and Intermediates
- The synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone has shown its utility as an effective chemical protective group, although no photolytic phenomena were observed, indicating its stability under various solvent conditions. This suggests that similar bromo-substituted ethanones could serve as stable intermediates in organic synthesis (Li Hong-xia, 2007).
Pyrolysis Studies
- Pyrolysis studies on new psychoactive substances structurally related to this compound have provided valuable data on the stability of such compounds when exposed to heat, identifying various pyrolysis products that could have implications for their handling and storage (Texter et al., 2018).
Environmental and Green Chemistry
- An environmentally benign process was developed for the preparation of 1-(2,3,4-trimethoxyphenyl)-2-substituted heterocyclic thio ethanone derivatives in water, mediated by indium. This demonstrates the potential of using less hazardous conditions and materials in the synthesis of complex molecules, which could be applied to compounds similar to this compound (Yang et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
2-bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrF2O/c1-5(4(10)2-7)3-6(5,8)9/h2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRNEASAKFDGKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(F)F)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128073-31-4 |
Source


|
| Record name | 2-bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
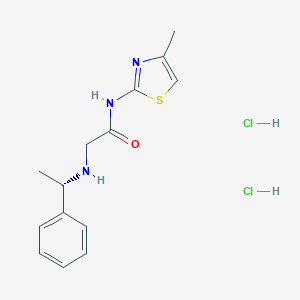
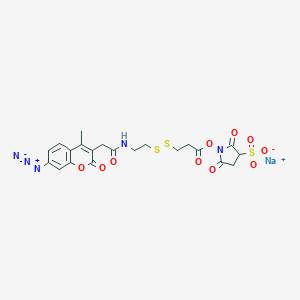
![2-(2H-Furo[2,3-f][1,3]benzodioxol-6-yl)-1,3-oxazole-5-carbonyl chloride](/img/structure/B151871.png)

![1-[3-(Hydroxymethyl)phenyl]ethan-1-one](/img/structure/B151883.png)
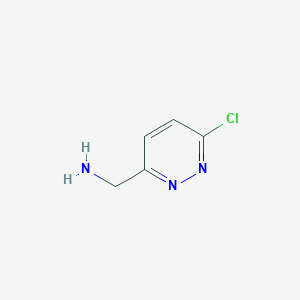

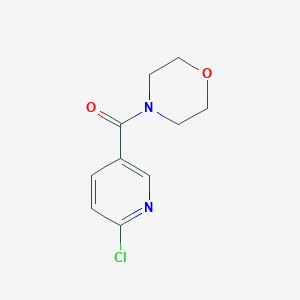
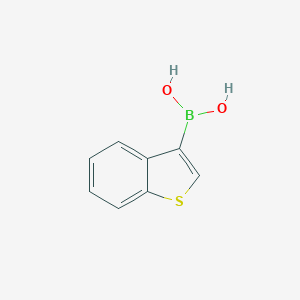
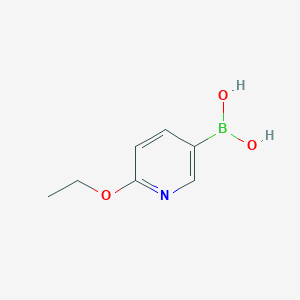
![1,2,3,4-Tetrahydro-9-(phenylmethyl)-pyrido[3,4-B]indole](/img/structure/B151894.png)
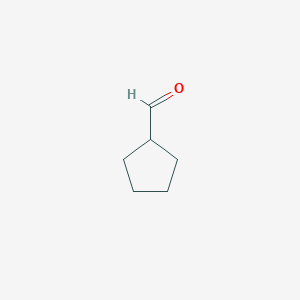

![2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B151904.png)
